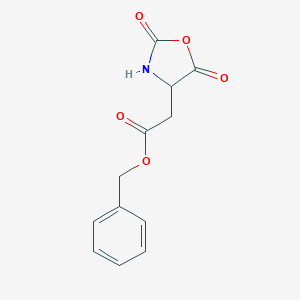

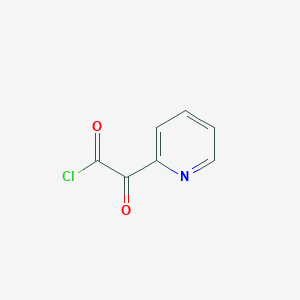

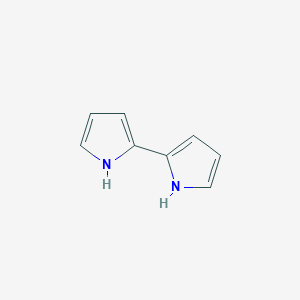

N-methoxy-N-methylfuran-3-carboxamide

概要

説明

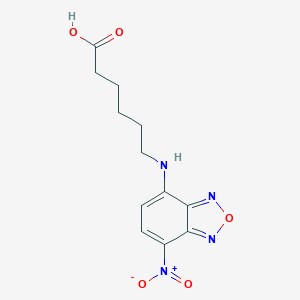

N-methoxy-N-methylfuran-3-carboxamide is a chemical compound that is part of a broader class of compounds known as N-methoxy-N-methylamides, or Weinreb amides. These compounds are known for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products .

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine, yielding excellent results . Another method utilizes S,S-di(2-pyridyl) dithiocarbonate as a coupling reagent for the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride to form N-methoxy-N-methylamides . Additionally, N-methoxy-N-methylcyanoformamide has been reported as a highly reactive reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones from various organometallic species .

Molecular Structure Analysis

The molecular structure of N-methoxy-N-methylamides is characterized by the presence of the N-methoxy-N-methyl group, which plays a crucial role in their reactivity and stability. This group allows for the formation of stable metal-chelated intermediates when reacting with organometallic reagents, leading to the efficient production of carbonyl functional groups .

Chemical Reactions Analysis

N-methoxy-N-methylamides are versatile in chemical reactions. They are widely used as carbonyl equivalents in organic synthesis. For instance, they can react with organometallic compounds such as RM (where M can be MgBr, Li) to yield ketones without side products . Furthermore, N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane has been shown to react with N-sulfonylimines to produce α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, which can be hydrolyzed to form α-(N-sulfonyl)amino secondary amides .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-methoxy-N-methylfuran-3-carboxamide are not detailed in the provided papers, the general properties of N-methoxy-N-methylamides can be inferred. These compounds are typically stable and can be stored without significant degradation. Their reactivity with organometallic reagents is a defining chemical property, and their solubility and melting points can vary depending on the specific structure and substituents present on the furan ring.

科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis of N-methoxy-N-methylamides (Weinreb amides) : N-methoxy-N-methylamides, also known as Weinreb amides, are notable for their role as effective acylating agents. They are commonly prepared through the condensation of carboxylic acids and N,O-dimethylhydroxylamine hydrochloride. This process involves the use of coupling reagents and yields ketones without side products (Lee & Park, 2002).

One-Pot Synthesis Method : An efficient one-pot synthesis method for N-methoxy-N-methylamides from carboxylic acids has been developed. This method utilizes trichloromethyl chloroformate in the presence of triethylamine at room temperature, yielding excellent results (Kim et al., 2003).

Rh(III)-Catalyzed Selective Coupling : The selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, catalyzed by Rh(III), demonstrates a mild and efficient method for diverse product formation with selective C-C and C-C/C-N bond formation (Zheng et al., 2014).

Unusual Reactivity with Strongly Basic Reagents : In certain reactions involving N-methoxy-N-methylamides as acylating agents for carbanions, an unexpected mode of reactivity involving the competitive transfer of a hydroxymethyl group has been observed (Graham & Scholz, 1990).

Pharmaceutical and Medicinal Chemistry

Synthesis of Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, incorporating N-methoxy-N-methylamides, have been synthesized and screened as COX-1/COX-2 inhibitors. They exhibited significant analgesic and anti-inflammatory activities, with some compounds showing higher inhibitory activity on COX-2 selectivity (Abu‐Hashem et al., 2020).

Synthetic Utility in Pharmaceutical Industries : The growing utility of N-methoxy-N-methylamide (Weinreb amide) in synthetic chemistry, particularly in the pharmaceutical industry, is highlighted. Its role as an acylating agent for organolithium or organomagnesium reagents and as an equivalent for an aldehyde group has been extensively utilized (Balasubramaniam & Aidhen, 2008).

Molecular Structure and Conformation

- Conformational Preferences of Furan-Based Arylamides : The conformational preferences of furan-based arylamides, such as N-methylfuran-2-carboxamide, have been examined through computational and experimental studies. This analysis is crucial for understanding their role as foldamer building blocks and for predicting foldamer structures (Galan et al., 2013).

Safety And Hazards

特性

IUPAC Name |

N-methoxy-N-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPGWFIDJVZSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methoxy-N-methylfuran-3-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)